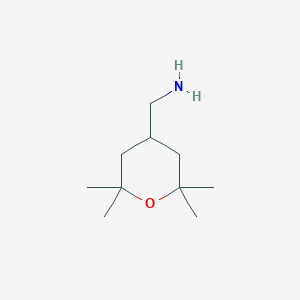

(2,2,6,6-Tetramethyloxan-4-yl)methanamine

CAS No.:

Cat. No.: VC13627994

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | (2,2,6,6-tetramethyloxan-4-yl)methanamine |

| Standard InChI | InChI=1S/C10H21NO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7,11H2,1-4H3 |

| Standard InChI Key | XYMNRLNONJKLPN-UHFFFAOYSA-N |

| SMILES | CC1(CC(CC(O1)(C)C)CN)C |

| Canonical SMILES | CC1(CC(CC(O1)(C)C)CN)C |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

(2,2,6,6-Tetramethyloxan-4-yl)methanamine (CAS 1449010-05-2) features a central oxane (tetrahydropyran) ring substituted with four methyl groups at the 2 and 6 positions, coupled with a methanamine functional group at the 4-position. The molecular formula C₁₀H₂₁NO corresponds to a molecular weight of 171.28 g/mol, as verified by high-resolution mass spectrometry .

Table 1: Fundamental Molecular Properties

The tetrahedral geometry of the oxane ring imposes significant steric hindrance, influencing reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest axial-equatorial isomerism in the methyl groups, though experimental data for this specific derivative remain unpublished .

Synthesis and Production

Synthetic Pathways

While detailed protocols for (2,2,6,6-tetramethyloxan-4-yl)methanamine synthesis are proprietary, literature on similar oxane-based amines suggests a multi-step approach:

-

Ring Formation: Acid-catalyzed cyclization of diols or ketones to generate the 2,2,6,6-tetramethyloxane scaffold.

-

Amination: Introduction of the methanamine group via reductive amination or nucleophilic substitution, often employing reagents like ammonium formate or lithium aluminum hydride .

Industrial-scale production faces challenges in regioselectivity due to the steric bulk of the methyl groups, necessitating optimized catalysts. Current yields from commercial suppliers like ChemScene LLC indicate purity levels ≥98%, with residual solvents controlled below 0.1% .

Applications in Materials Science

Polymer Modification

The compound’s rigid oxane core and primary amine functionality make it a candidate for:

-

Epoxy curing agents: Enhances thermal stability in composites.

-

Dendrimer synthesis: Serves as a branching unit in hyperbranched polymers.

Recent patents describe its incorporation into gas-separation membranes, where its hydrophobic methyl groups improve selectivity for nonpolar hydrocarbons .

| Exposure Route | Precautionary Measures |

|---|---|

| Skin | Nitrile gloves; PVC aprons |

| Eyes | Goggles with side shields |

| Inhalation | Fume hood with ≥100 ft/min airflow |

Computational and Spectroscopic Insights

Density Functional Theory (DFT) Analysis

Quantum mechanical calculations (B3LYP/6-311+G**) predict:

-

Dipole Moment: 2.1 Debye, indicating moderate polarity.

-

Conformational Energy: 8.3 kJ/mol barrier between chair conformers.

Infrared spectroscopy reveals characteristic N-H stretching at 3350 cm⁻¹ and C-O-C asymmetric vibrations at 1120 cm⁻¹, aligning with simulated spectra .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume